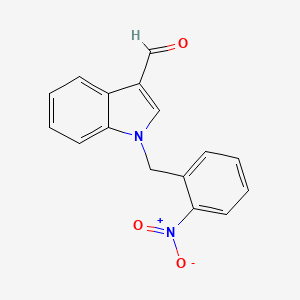

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEHIKOXSFFTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrobenzyl 1h Indole 3 Carbaldehyde and Its Analogues

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-3 position of the indole (B1671886) nucleus is a highly reactive site, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is central to the synthetic utility of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, enabling its use as a building block for more complex heterocyclic systems.

C–C and C–N Coupling Reactions

The aldehyde functionality of this compound, and its analogues, is a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds. nih.gov While direct C-C coupling with the aldehyde is not typical, its conversion to other functional groups can facilitate such reactions. For instance, the aldehyde can be transformed into a halide or triflate, which can then participate in classic cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new C-C bonds.

More directly, the indole nucleus itself, influenced by the N-substituent, can undergo C-H activation for C-C bond formation. Palladium-catalyzed C3-benzylation of indoles has been demonstrated, showcasing a method for regioselective C-C bond formation at the C3 position. acs.orgnih.gov

For C-N bond formation, the Buchwald-Hartwig amination is a key reaction. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net In the context of this compound, the indole nitrogen is already substituted. However, the aldehyde can be used to introduce a new amino group, for instance, through reductive amination, which could then participate in subsequent C-N coupling reactions. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.org

Table 1: Overview of Potential Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Relevance to the Target Compound |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid + Aryl/vinyl halide | Pd(PPh₃)₄, base | C-C | Applicable after conversion of the aldehyde to a halide. |

| Heck Coupling | Alkene + Aryl/vinyl halide | Pd(OAc)₂, PPh₃, base | C-C | Applicable after conversion of the aldehyde to a halide. |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd(PPh₃)₂, CuI, base | C-C | Applicable after conversion of the aldehyde to a halide. |

| Buchwald-Hartwig Amination | Amine + Aryl halide | Pd₂(dba)₃, phosphine (B1218219) ligand, base | C-N | Applicable for further functionalization after introducing an amino group. wikipedia.orgyoutube.com |

| C3-Benzylation | 3-Substituted indole + Benzyl (B1604629) carbonate | [Pd(allyl)(cod)]BF₄, DPEphos, BSA | C-C | Demonstrates direct C-H activation at the C3 position. acs.orgnih.gov |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. bhu.ac.inorganic-chemistry.org The aldehyde group of this compound is an excellent substrate for this reaction, readily condensing with a variety of active methylene (B1212753) compounds. This reaction is typically catalyzed by a weak base, such as an amine or its salt.

Research on indole-3-carboxaldehyde (B46971) and its N-substituted analogues has demonstrated successful Knoevenagel condensations with compounds like malononitrile (B47326) and rhodanine (B49660). acgpubs.orgnih.govresearchgate.net For example, the reaction with malononitrile yields the corresponding benzylidenemalononitrile (B1330407) derivative, a versatile intermediate in organic synthesis. nih.govresearchgate.net Similarly, condensation with rhodanine and its derivatives leads to the formation of 5-arylidenerhodanines, a class of compounds with interesting biological activities. researchgate.netderpharmachemica.com The reaction conditions for these condensations are generally mild, often involving stirring the reactants at room temperature or with gentle heating in the presence of a catalyst like piperidine (B6355638) or triethylamine (B128534). acgpubs.orgnih.gov

Table 2: Examples of Knoevenagel Condensation with Indole-3-carbaldehyde Analogues

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine, Acetic Acid | (1H-indol-3-yl)methylene-malononitrile | acgpubs.org |

| Dimethyl malonate | Piperidine, Acetic Acid | Dimethyl 2-((1H-indol-3-yl)methylene)malonate | acgpubs.org |

| Ethyl nitroacetate | Piperidine, Acetic Acid | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate | acgpubs.org |

| Rhodanine | Choline chloride:urea | 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione | researchgate.net |

| Imidazolidine-2,4-dione | Triethylamine | 5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione |

Schiff Base Formation and Derivatives Thereof

The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netnih.gov This condensation reaction is a fundamental transformation in organic chemistry and provides access to a wide range of derivatives with diverse applications. nih.govresearchgate.netuodiyala.edu.iq The formation of the azomethine (-C=N-) group is typically achieved by refluxing the aldehyde and the amine in a suitable solvent, often with acid catalysis. researchgate.net

Studies on indole-3-carbaldehyde have shown that it readily forms Schiff bases with various aliphatic and aromatic amines, as well as with amino acids. nih.gov The resulting Schiff bases are often stable, crystalline solids and have been characterized by various spectroscopic methods. nih.gov These compounds can serve as ligands for the formation of metal complexes or as intermediates for the synthesis of more complex heterocyclic systems. For instance, the Schiff base can be reduced to a secondary amine or can undergo cyclization reactions.

Table 3: Schiff Base Formation with Indole-3-carbaldehyde

| Amine Component | Reaction Conditions | Product | Reference |

|---|---|---|---|

| L-Histidine | Reflux in ethanol | Schiff base of indole-3-carbaldehyde and histidine | nih.gov |

| L-Glutamic acid | Reflux in ethanol | Schiff base of indole-3-carbaldehyde and glutamic acid | nih.gov |

| 4-Nitrobenzenamine | Glacial acetic acid | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | researchgate.net |

| 4-Amino-1,2,4-triazole | Reflux in ethanol | (E)-3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-1H-indole | researchgate.net |

Transformations Involving the Nitro Group

The nitro group on the benzyl substituent of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction. These transformations open up pathways to new molecular scaffolds through subsequent intramolecular reactions.

Reductive Pathways of the Nitro Group

The reduction of the nitro group is a well-established transformation in organic synthesis, and various methods are available to achieve this. The most common product of nitro group reduction is the corresponding primary amine, although partial reduction to the hydroxylamine (B1172632) or nitroso derivative is also possible under specific conditions.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. researchgate.net This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent. researchgate.netosti.gov The reaction is generally clean and efficient, but care must be taken as the aldehyde group can also be reduced under these conditions. Chemoselective reduction of the nitro group in the presence of an aldehyde can be challenging, but can sometimes be achieved by careful selection of the catalyst and reaction conditions. nih.gov

Alternatively, chemical reducing agents can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are commonly used for the reduction of aromatic nitro compounds. These methods can sometimes offer better chemoselectivity compared to catalytic hydrogenation.

The reduction of the nitro group in this compound would yield 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde. This product is a key intermediate for intramolecular cyclization reactions.

Table 4: Common Reagents for Nitro Group Reduction

| Reagent/Method | Product | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| H₂/Pd-C | Amine | H₂ (1 atm or higher), Pd/C, solvent (e.g., EtOH, EtOAc) | May also reduce the aldehyde. |

| SnCl₂·2H₂O | Amine | HCl, EtOH, heat | Generally selective for the nitro group. |

| Fe/NH₄Cl | Amine | EtOH/H₂O, heat | A classic and often selective method. |

| Na₂S₂O₄ | Amine | H₂O/MeOH, heat | Often used for selective reductions. |

Intramolecular Cyclization Reactions Involving the Nitro Group

The 2-nitrobenzyl group at the N-1 position of the indole ring is strategically positioned for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. The resulting 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde contains both a nucleophilic amino group and an electrophilic aldehyde group in close proximity, setting the stage for an intramolecular condensation reaction.

This intramolecular cyclization would lead to the formation of a new heterocyclic ring system, specifically a tetracyclic indole derivative. The reaction would likely proceed through the formation of an imine intermediate, followed by cyclization and aromatization. Such cyclizations are valuable for the synthesis of complex, polycyclic aromatic compounds.

A related transformation is the intramolecular redox cyclization of 2-nitrobenzyl alcohol, which proceeds through a 2-nitrosobenzaldehyde intermediate. rsc.org This suggests that under certain conditions, the nitro group in this compound could be partially reduced to a nitroso or hydroxylamino group, which could then participate in intramolecular cyclization reactions with the aldehyde. rsc.org These reactions can be promoted by either acid or base catalysis and can lead to the formation of novel heterocyclic frameworks. mdpi.comscispace.comresearchgate.net

Reactivity at the Indole Nitrogen (N1-position)

The nitrogen atom at the N1-position of the indole ring is a key site for chemical modifications, influencing the electronic properties and stability of the entire molecule. Protecting this nitrogen is often a crucial step in the synthesis of more complex indole derivatives. mdpi.org

The protection of the indole nitrogen is a common strategy to prevent undesired side reactions and to direct functionalization at other positions of the indole nucleus. mdpi.org A variety of protecting groups can be employed, which are broadly classified as either electron-releasing or electron-withdrawing. ekb.eg

The 2-nitrobenzyl (ONB) group, as seen in the title compound, is a well-established photolabile protecting group (PPG) for nitrogen atoms in various heterocyclic systems, including indoles. researchgate.netacs.org Its primary advantage is that it can be removed under neutral conditions using light, typically UV irradiation between 300-350 nm, thus avoiding harsh acidic or basic reagents that could degrade sensitive molecules. researchgate.netwikipedia.org The photolytic cleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the deprotected indole and 2-nitrosobenzaldehyde as a byproduct. acs.orgwikipedia.org Recent advancements using continuous flow photolysis have been shown to significantly improve the efficiency, yield, and scalability of N-deprotection for 2-nitrobenzyl protected indoles. researchgate.net

Other common protecting groups for the indole-3-carbaldehyde scaffold include:

Acyl and Sulfonyl Groups: Groups like tosyl (Ts), methanesulfonyl (Ms), and benzoyl (Bz) are frequently used. These electron-withdrawing groups decrease the nucleophilicity of the indole ring. acs.orgrsc.org

Carbamates: The tert-butyloxycarbonyl (Boc) group is another widely used protecting group, typically removed under acidic conditions. rsc.org

Alkyl Groups: Simple alkyl groups like benzyl (Bn) and methoxymethyl (MOM) can also serve as protecting groups. acs.org

The choice of protecting group depends on the stability required for subsequent reaction steps and the orthogonality needed for selective deprotection. nih.gov

N-alkylation is the primary method for synthesizing this compound. This reaction involves the deprotonation of the N-H of the precursor, 1H-indole-3-carbaldehyde, with a base, followed by nucleophilic substitution with an appropriate alkylating agent, such as 2-nitrobenzyl bromide.

The general conditions for N-alkylation of indole-3-carbaldehyde analogues often involve a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). researchgate.net The reaction can be performed under conventional heating or accelerated using microwave irradiation, which often leads to higher yields and significantly shorter reaction times.

N-acylation of the indole-3-carbaldehyde core proceeds under similar principles, using an acylating agent like an acid chloride in the presence of a base. For example, N-acylation with chloroacetyl chloride in the presence of triethylamine affords 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde, a key intermediate for further functionalization. researchgate.net

| N-Substituent | Alkylating Reagent | Base/Solvent | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl | Methyl Iodide | K₂CO₃ / DMF | Conventional Heating | 6 h | 80 |

| Methyl | Methyl Iodide | KOH/K₂CO₃ / DMF | Microwave (350W) | 2 min | 95 |

| Allyl | Allyl Bromide | K₂CO₃ / DMF | Conventional Heating | 6 h | 75 |

| Allyl | Allyl Bromide | KOH/K₂CO₃ / DMF | Microwave (350W) | 3 min | 96 |

| Benzyl | Benzyl Chloride | K₂CO₃ / DMF | Conventional Heating | 6 h | 78 |

| Benzyl | Benzyl Chloride | KOH/K₂CO₃ / DMF | Microwave (350W) | 2.5 min | 98 |

Stereochemical Considerations and Isomerization Processes

Stereochemistry plays a vital role in the reactivity and biological activity of indole derivatives. Isomerization processes are particularly relevant for derivatives containing C=N double bonds, such as oximes.

The reaction of this compound or its N-substituted analogues with hydroxylamine hydrochloride produces oxime derivatives. Due to the restricted rotation around the C=N bond, these oximes can exist as two distinct geometric isomers: syn (Z) and anti (E). researchgate.netmdpi.com

Research has shown that while the oxime of unsubstituted 1H-indole-3-carbaldehyde exists predominantly as the stable syn isomer, N-alkylated analogues, such as N-methyl and N-benzyl derivatives, form stable mixtures of both syn and anti isomers. mdpi.com The ratio of these isomers can be influenced by the reaction conditions, particularly the pH. mdpi.commdpi.com

Effect of pH: The stability of the anti isomer is considerably lower in acidic media, which promotes isomerization to the more stable syn form. mdpi.com Reactions carried out under acidic conditions tend to yield the syn isomer as the major product, whereas neutral conditions can favor the formation or preservation of the anti isomer. mdpi.com

Effect of Substituents: For N-substituted indole-3-carboxaldehyde oximes with electron-donating groups (e.g., -OCH3, -CH3), an isomerization from the anti to the syn isomer has been observed under acidic conditions. mdpi.comnih.gov

The isomerization process can be studied using techniques like time-resolved Thin Layer Chromatography (TLC) to monitor the conversion of one isomer to the other over time. mdpi.com

| N-Substituent | Reagents & Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| H | NH₂OH·HCl, NaOH (2 eq), 95% EtOH, 0-27°C, 2h | syn-isomer (major) | 89.07 |

| H | NH₂OH·HCl, NaOH (5 eq), 95% EtOH, 0-27°C, 2h | anti-isomer (major) | 91.29 |

| Methyl | NH₂OH·HCl, NaOH (5 eq), 95% EtOH, H₂O, 0-27°C, 4h | syn & anti mixture | 80.20 |

| Benzyl | NH₂OH·HCl, NaOH (5 eq), 95% EtOH, H₂O, 0-27°C, 2h | syn & anti mixture | 78.50 |

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms and kinetics is fundamental to controlling the outcomes of chemical transformations involving indole-3-carbaldehydes. While specific kinetic studies on this compound are not widely reported, mechanistic investigations on its analogues provide significant insights.

One area of study involves the enzymatic formation of indole-3-carbaldehyde from indole-3-acetic acid, a key process in plant biochemistry. nih.govnih.gov Studies on the indole-3-acetic acid oxidase enzyme from plants have elucidated the pathway by which the acid is converted to the aldehyde, providing a mechanistic basis for its biosynthesis. nih.gov

In synthetic chemistry, mechanistic proposals often arise from a combination of experimental evidence and computational studies. For instance, in the palladium-catalyzed C4-arylation of 1H-indole-3-carbaldehyde, a plausible mechanism involves the coordination of the palladium catalyst to the formyl group, which acts as a directing group. This is followed by C-H activation at the C4 position, oxidative addition of an aryl halide, and reductive elimination to yield the C4-arylated product. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) have been used to study the conformational preferences and stability of related indole-3-carbaldehyde derivatives, such as semicarbazones. These studies help to elucidate the most stable isomeric forms and predict their geometric parameters, which are crucial for understanding their reaction pathways.

Catalysis in Indole-3-Carbaldehyde Transformations

Catalysis offers a powerful tool for achieving efficient and selective transformations of the indole-3-carbaldehyde scaffold. Various catalytic systems have been developed to functionalize different positions of the molecule.

Transition Metal Catalysis: Palladium and copper catalysts are prominent in the C-H functionalization of indole-3-carbaldehydes.

Palladium(II) Catalysis: A Pd(OAc)2/AgOAc system in a mixture of HFIP and TFA has been used for the direct C4–H arylation of 1H-indole-3-carbaldehydes. In this process, the C3-formyl group serves as an effective directing group to achieve high regioselectivity. nih.gov

Copper(II) Catalysis: A copper-mediated C4–H sulfonylation has been developed using a transient directing group strategy. A catalyst system of Cu(OAc)2 with β-alanine as the transient directing group enables the sulfonylation of the C4-position with sodium sulfinates. acs.org

Organocatalysis:

N-Heterocyclic Carbenes (NHCs): NHCs have been employed as organocatalysts for the enantioselective functionalization of the indole N-H group. The NHC catalyst adds to the aldehyde moiety at the C7-position of an indole-7-carbaldehyde, which then facilitates an intramolecular reaction involving the N-H bond, leading to the formation of complex multicyclic products. mdpi.com

Phosphine Oxide Catalysis: A catalytic version of the Vilsmeier-Haack reaction has been developed using 3-methyl-1-phenyl-2-phospholene 1-oxide as a catalyst. This method allows for the formylation of indoles and, by using deuterated DMF, provides an efficient route to deuterated indole-3-carboxaldehydes, which are valuable building blocks in medicinal chemistry. orgsyn.org

Role of Brønsted and Lewis Acids

The reactivity of indole carbaldehydes, including this compound and its analogues, can be significantly influenced and controlled by the presence of acidic catalysts. Both Brønsted and Lewis acids play crucial roles in activating the indole nucleus or the aldehyde functionality, thereby enabling a variety of chemical transformations.

Brønsted acids are effective in catalyzing the functionalization of the indole core. A metal-free catalytic approach has been developed for the remote C6-functionalization of 2,3-disubstituted indoles. In this methodology, a Brønsted acid, such as benzenesulfonic acid (BSA), catalyzes the reaction between the indole derivative and β,γ-unsaturated α-ketoesters, leading to selective functionalization at the C6 position with good yields. The proposed mechanism suggests that the Brønsted acid acts as a bifunctional catalyst, activating both the indole and the ketoester. This type of reaction is sensitive to the substitution pattern on the indole ring, with substitution at both the C2 and C3 positions being essential for the desired reactivity.

Lewis acids, often in cooperation with other catalysts, are instrumental in orchestrating complex transformations. For instance, the combination of an N-heterocyclic carbene (NHC) organocatalyst and a Lewis acid like bismuth(III) triflate (Bi(OTf)₃) has been utilized in the dynamic kinetic resolution of γ,γ-disubstituted indole-2-carboxaldehydes. In this process, the Lewis acid catalyzes the initial Friedel-Crafts reaction to generate the aldehyde intermediate, which then undergoes an NHC-catalyzed dynamic kinetic resolution to form tetracyclic β-lactones with high enantioselectivity. This cooperative catalysis showcases the ability of Lewis acids to facilitate key bond-forming events that set the stage for subsequent asymmetric transformations.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Analogue | Key Finding |

|---|---|---|---|---|

| Brønsted Acid | Benzenesulfonic acid (BSA) | Remote C6-Functionalization | 2,3-disubstituted indoles | Achieves selective C6-alkylation with β,γ-unsaturated α-ketoesters in good yields. |

| Lewis Acid | Bismuth(III) triflate (Bi(OTf)₃) | Dynamic Kinetic Resolution (with NHC) | Indole-2-carboxaldehyde | Enables enantioselective synthesis of indole-fused β-lactones. |

Transition Metal Catalysis (e.g., Pd, Cu, In)

Transition metals are powerful catalysts for a wide array of reactions involving the indole scaffold, offering high efficiency and selectivity for C-H functionalization, cross-coupling, and multicomponent reactions.

Palladium (Pd) catalysis is particularly prominent for the regioselective functionalization of indoles. The carbaldehyde group at the C3 position of the indole ring can act as a weakly coordinating directing group, enabling selective C-H functionalization at the C2 position. A notable example is the palladium-catalyzed C2-thioarylation of indole-3-carbaldehydes with diaryl disulfides. Mechanistic studies suggest the process involves the generation of a thioaryl radical, followed by C-H activation, thiolate transfer, and reductive elimination. This directing-group strategy overcomes challenges associated with controlling regioselectivity in indole functionalization.

Copper (Cu) catalysts are versatile and have been employed in various transformations of indole derivatives. Copper(I) iodide (CuI) has been used to catalyze one-pot, three-component "click" reactions, such as the synthesis of 1,2,3-triazole-linked indoles from 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes, alkyl halides, and sodium azide. nih.gov Furthermore, copper sulfate (B86663) (CuSO₄) catalyzes multicomponent reactions between 2-methylindole, aromatic aldehydes, and cyclic dienophiles to construct diverse and complex spirotetrahydrocarbazoles in good yields and with high diastereoselectivity. researchgate.net These reactions often proceed through the in-situ generation of indole-based ortho-quinodimethanes, which then undergo [4+2] cycloaddition reactions. researchgate.net

Indium (In) has been utilized to mediate novel ternary reactions involving indole-3-carboxaldehydes. researchgate.netekb.eg These indium-mediated reactions can occur between indole-3-carboxaldehydes, allyl bromide, and enamines. researchgate.netekb.eg This process facilitates the synthesis of complex structures such as bisindolyl- and indolyl-heterocyclic alkanes, demonstrating indium's utility in forming multiple carbon-carbon bonds in a single operation. researchgate.netekb.eg

| Metal Catalyst | Catalyst/Reagent Example | Reaction Type | Key Feature |

|---|---|---|---|

| Palladium (Pd) | Pd(OAc)₂ | C2-Thioarylation | C3-carbaldehyde acts as a directing group for regioselective C2-H functionalization. nih.gov |

| Copper (Cu) | CuSO₄ | Multicomponent Reaction | Efficient synthesis of diverse spirotetrahydrocarbazoles via a Levy-type reaction. researchgate.net |

| Indium (In) | Indium metal | Ternary Reaction | Mediates reaction between indole-3-carboxaldehydes, allyl bromide, and enamines. researchgate.netekb.eg |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the specific derivatization and structural modification of This compound that adheres to the provided outline.

The search for detailed research findings, including data tables on alkylation, arylation, halogenation, condensation reactions, and molecular hybridization specifically for the compound "this compound," did not yield any specific results. While the compound itself is documented in chemical databases, published studies detailing its use as a scaffold in the specific synthetic transformations requested in the outline could not be located. ontosight.ai

The available literature extensively covers these derivatization strategies for the parent compound, indole-3-carbaldehyde, and other N-substituted analogues, but not for the specific 1-(2-nitrobenzyl) derivative. To generate the requested article would require extrapolating from these general findings and presenting them as specific to "this compound," which would be scientifically inaccurate and constitute a fabrication of data.

Therefore, in adherence to the core requirements of accuracy and strict focus on the specified compound, the article cannot be written.

Advanced Derivatization and Structural Modification Strategies for Indole Carbaldehydes

Synthesis of Complex Indole-Containing Architectures

The strategic positioning of reactive functional groups in 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde makes it a highly valuable precursor for the construction of complex, multi-ring indole-containing architectures. The molecule's inherent bifunctionality, featuring an electrophilic aldehyde group at the C3 position of the indole (B1671886) and a reducible nitro group on the N-benzyl substituent, enables its use in intramolecular cyclization reactions to form fused heterocyclic systems.

A primary strategy for elaborating this compound into a more complex structure is through reductive cyclization. This widely utilized method in heterocyclic chemistry involves the chemical reduction of the nitro group to a primary amine, which then participates in an intramolecular reaction with the nearby aldehyde.

The process commences with the reduction of the nitro group on the 2-nitrobenzyl moiety. This transformation is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic medium (e.g., Fe/HCl), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This step yields the key intermediate, 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde.

Following its formation, this amino-aldehyde intermediate is primed for spontaneous or acid-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbon of the carbaldehyde at the indole-3-position. This is followed by a dehydration step, resulting in the formation of a new six-membered ring fused to the indole and benzene (B151609) structures. This cyclization cascade ultimately yields a tetracyclic scaffold, specifically the 6,7-dihydro-12H-indolo[2,1-b]quinazoline ring system. Subsequent oxidation or aromatization of this intermediate can lead to the fully aromatic indolo[2,1-b]quinazoline, a core structure found in various biologically active compounds. This synthetic pathway represents an efficient method for building molecular complexity from a single, well-designed starting material.

The general scheme for this transformation is outlined in the table below.

| Step | Reactant | Key Transformation | Intermediate/Product | Typical Reagents |

|---|---|---|---|---|

| 1 | This compound | Reduction of Nitro Group | 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde | SnCl₂/HCl; Fe/AcOH; H₂, Pd/C |

| 2 | 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde | Intramolecular Cyclization & Dehydration | 6,7-dihydro-12H-indolo[2,1-b]quinazoline | Acid catalyst (e.g., p-TsOH) or thermal |

| 3 | 6,7-dihydro-12H-indolo[2,1-b]quinazoline | Aromatization (Optional) | 12H-indolo[2,1-b]quinazoline | Oxidizing agent (e.g., DDQ, MnO₂) |

Theoretical and Computational Chemistry Studies of 1 2 Nitrobenzyl 1h Indole 3 Carbaldehyde and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde and its derivatives, molecular docking is employed to understand their binding modes within the active sites of various proteins. This analysis focuses on the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand (the indole (B1671886) derivative) and the protein. The ligand's conformational flexibility is often considered, allowing it to adopt different shapes to fit into the binding pocket of the protein. Sophisticated scoring functions are then used to estimate the binding affinity, with lower binding energy values typically indicating a more stable complex.

For derivatives of this compound, docking studies can reveal key amino acid residues that are crucial for binding. For instance, the indole nitrogen and the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors or donors, forming specific interactions with the protein's backbone or side chains. The aromatic rings of the indole and benzyl (B1604629) moieties can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active site.

Table 1: Hypothetical Ligand-Protein Interaction Analysis for this compound

| Interacting Residue | Type of Interaction | Distance (Å) |

|---|---|---|

| TYR 235 | Hydrogen Bond | 2.8 |

| PHE 342 | π-π Stacking | 3.5 |

| LEU 189 | Hydrophobic | 4.1 |

| SER 238 | Hydrogen Bond | 3.0 |

| TRP 121 | π-π Stacking | 3.8 |

Quantum-Chemical Calculations and Reaction Mechanism Elucidation

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These calculations can provide detailed information about the distribution of electrons, molecular orbitals, and the energies of different molecular states.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of chemical transformations. For instance, the reactivity of the carbaldehyde group in nucleophilic addition reactions can be studied by calculating the activation energies for different reaction pathways. The influence of the 2-nitrobenzyl group on the reactivity of the indole ring can also be assessed by analyzing its electron-withdrawing or -donating properties.

These calculations can also predict various chemical properties, such as ionization potential, electron affinity, and chemical hardness, which are related to the molecule's reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable conformations and determining their relative energies. Due to the presence of rotatable single bonds, particularly the bond connecting the benzyl group to the indole nitrogen and the bond connecting the carbaldehyde group to the indole ring, the molecule can exist in various conformations.

Computational methods can be used to systematically explore the conformational space and construct an energy landscape. This landscape is a plot of the molecule's potential energy as a function of its conformational coordinates, such as dihedral angles. The minima on this landscape correspond to stable conformations, while the saddle points represent the transition states between them.

For this compound, the orientation of the 2-nitrobenzyl group relative to the indole plane is a key conformational feature. DFT calculations have been used for related 1-(arylsulfonyl)indole molecules to show that the rotational barrier about the S-N bond between conformers is in the range of 2.5–5.5 kcal/mol. nih.gov Similar calculations for this compound would reveal the energy barriers to rotation and the preferred spatial arrangement of the bulky substituent. This information is vital for understanding how the molecule might interact with a binding site.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra.

For instance, DFT calculations using functionals like B3LYP with appropriate basis sets can provide theoretical vibrational spectra. The calculated frequencies are often scaled to account for systematic errors in the calculations. The comparison between the calculated and experimental spectra can help in assigning the vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared with experimental values, can confirm the molecular structure and provide insights into the electronic environment of the different atoms in the molecule. For a related molecule, 4-nitro-1H-indole-carboxaldehyde (NICA), the optimized structure was determined by DFT calculations using the B3LYP functional with the cc-pVTZ basis set, and the calculated wavenumbers were assigned using the VEDA 4.0 program. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Indole-3-carbaldehyde Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| FT-IR (C=O stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

| ¹H NMR (aldehyde H) | 9.98 ppm | 9.95 ppm |

| ¹³C NMR (aldehyde C) | 185.2 ppm | 184.9 ppm |

| UV-Vis (λmax) | 298 nm | 302 nm |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of "1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde." Through various NMR experiments, including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques like NOESY, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be obtained.

¹H-NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For "this compound," the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the aldehyde proton, the methylene (B1212753) bridge, and the protons on the 2-nitrobenzyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are indicative of their specific electronic environments and neighboring protons.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, aldehydic, methylene) and its immediate chemical environment.

2D-NMR Techniques (e.g., NOESY) , such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide insights into the spatial proximity of atoms within the molecule. columbia.edulibretexts.org This is particularly useful for confirming the three-dimensional structure and stereochemical relationships. libretexts.org In a NOESY spectrum of "this compound," cross-peaks would be observed between protons that are close to each other in space, even if they are not directly bonded. This can help to establish the relative orientation of the 2-nitrobenzyl group with respect to the indole ring.

Table 1: Representative NMR Data for Indole-3-carbaldehyde Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 1-benzyl-1H-indole-3-carbaldehyde | ¹H-NMR | CDCl₃ | 10.01 (s, 1H, CHO), 8.33 (m, 1H, indole-H), 7.72 (s, 1H, indole-H), 7.39–7.16 (m, 8H, Ar-H), 5.37 (s, 2H, CH₂) rsc.org |

| 1-benzyl-1H-indole-3-carbaldehyde | ¹³C-NMR | CDCl₃ | 184.62 (CHO), 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 (CH₂) rsc.org |

| Indole-3-carboxaldehyde (B46971) | ¹H-NMR | DMSO-d₆ | 9.94 (s, 1H, CHO), 8.29 (s, 1H, indole-H), 8.10 (d, 1H, indole-H), 7.52 (d, 1H, indole-H), 7.24 (m, 2H, indole-H) bmrb.io |

| Indole-3-carboxaldehyde | ¹³C-NMR | DMSO-d₆ | 185.45 (CHO), 138.94, 137.52, 124.58, 123.93, 122.59, 121.29, 118.63, 112.89 bmrb.io |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of "this compound." Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed.

ESI-TOF is a soft ionization technique that is well-suited for determining the accurate molecular weight of the compound. It typically generates a protonated molecule [M+H]⁺, allowing for the precise determination of the molecular formula.

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the fragmentation pattern of "this compound" under electron ionization (EI). The resulting mass spectrum provides a unique fingerprint of the molecule, with characteristic fragment ions that can be used to confirm its structure. For instance, fragmentation of nitroindole derivatives often involves the loss of the nitro group.

Table 2: Mass Spectrometry Data for Indole-3-carbaldehyde and Related Compounds

| Compound | Technique | Key m/z Values | Interpretation |

|---|---|---|---|

| 1-benzyl-1H-indole-3-carbaldehyde | ESI-MS | 236 rsc.org | [M+H]⁺ |

| Indole-3-carboxaldehyde | GC-MS (EI) | 145, 116, 89 nist.gov | Molecular ion (M⁺), [M-CHO]⁺, and other fragments nist.gov |

| 5-Nitro-2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | FAB-MS | Varies | Molecular ion peak and characteristic fragmentation pathways |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound." The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key expected vibrational frequencies for this compound include:

N-H stretching: For the indole ring, if not substituted at the nitrogen. However, in this case, the nitrogen is substituted.

C=O stretching: A strong absorption band characteristic of the aldehyde carbonyl group.

N-O stretching: Asymmetric and symmetric stretching vibrations for the nitro group.

C-H stretching: For the aromatic and methylene groups.

C=C stretching: For the aromatic rings.

The presence and position of these bands provide strong evidence for the compound's structure. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for Related Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1600-1682 |

| Nitro N-O | Asymmetric Stretching | ~1500-1560 |

| Nitro N-O | Symmetric Stretching | ~1345-1385 |

| Aromatic C=C | Stretching | 1508, 1577 researchgate.net |

| Aromatic C-H | Stretching | ~3000-3100 researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are invaluable for assessing the purity of "this compound" and for monitoring the progress of its synthesis. rochester.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an eluting solvent). ictsl.net By spotting a sample of the compound on a TLC plate and developing it with an appropriate solvent system, its purity can be assessed. A pure compound should ideally show a single spot. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. adrona.lvlibretexts.org

TLC is also extensively used to monitor the progress of chemical reactions. rochester.edulibretexts.org By periodically taking aliquots from the reaction mixture and analyzing them by TLC, the disappearance of starting materials and the appearance of the desired product can be observed, allowing for the determination of the reaction's completion. libretexts.org

Table 4: Application of Thin Layer Chromatography

| Application | Procedure | Observation |

|---|---|---|

| Purity Assessment | A single spot of the compound is applied to a TLC plate and eluted with a suitable solvent system. | A single, well-defined spot indicates a high degree of purity. Multiple spots suggest the presence of impurities. |

| Reaction Monitoring | Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. rochester.edu | The gradual disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progression of the reaction. libretexts.org |

UV-Visible Spectrophotometry for Kinetic Studies and Electronic Transitions

UV-Visible spectrophotometry is a technique used to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Visible spectrum of "this compound" would exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group.

This technique can also be employed for kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving "this compound" can be determined. This is particularly useful for studying reactions where there is a significant change in the chromophoric system.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By accurately measuring the percentage of carbon, hydrogen, nitrogen, and oxygen in a sample of "this compound," its empirical formula can be determined. This experimental data is then compared with the theoretical elemental composition calculated from the proposed molecular formula (C₁₆H₁₂N₂O₃) to confirm its identity.

Applications in Materials Science and Advanced Functional Materials Chemistry

Utilization as Ligands in Coordination Chemistry

Indole-3-carbaldehyde and its derivatives are well-established precursors for the synthesis of Schiff bases, which are a versatile class of ligands in coordination chemistry. ijpbs.comnih.govchemijournal.com The aldehyde functionality at the 3-position of the indole (B1671886) ring readily undergoes condensation reactions with primary amines to form imines (azomethines), which can then coordinate to a wide array of metal ions. ijpbs.comnih.govresearchgate.net This reactivity is anticipated to be retained in 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, allowing for the formation of novel Schiff base ligands.

The presence of the N-nitrobenzyl group can introduce steric hindrance that influences the coordination geometry and stability of the resulting metal complexes. Furthermore, the nitro group itself could potentially act as a coordination site, leading to the formation of multinuclear or polymeric coordination compounds. The electronic properties of the indole ring, modified by the electron-withdrawing nitrobenzyl group, can also modulate the ligand field strength and the redox properties of the metal center.

Research on Schiff bases derived from indole-3-carboxaldehyde (B46971) has demonstrated their ability to form stable complexes with a variety of transition metals, including Hg(II), Zr(IV), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). ijpbs.comtandfonline.com These complexes exhibit diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and the specific Schiff base ligand. tandfonline.com

| Indole-3-carbaldehyde Derivative | Coordinating Amine/Hydrazine | Metal Ion(s) | Resulting Complex Geometry |

|---|---|---|---|

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | Hg(II), Zr(IV) | Not specified |

| Indole-3-carboxaldehyde | L-histidine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Tetrahedral, Square Planar |

| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, aspartic acid, leucine, valine), aminophenols | Technetium-99m | Not specified |

| Indole-3-carboxaldehyde | 4,6-diaminobenzene-1,3-dithiol | Cu(II), Fe(III) | Not specified |

Incorporation into Polymeric Structures

The field of conducting polymers has seen significant interest in polyindoles due to their unique electronic and electrochemical properties, thermal stability, and redox activity. tandfonline.comrsc.orgmaterialsciencejournal.orgnih.gov Indole and its derivatives can be polymerized through chemical or electrochemical oxidative methods to yield polyindoles with tunable properties. rsc.orgnih.gov The presence of functional groups on the indole monomer can be exploited to create functional polymers with specific properties.

This compound presents several possibilities for incorporation into polymeric structures. The indole nucleus itself can undergo polymerization, potentially leading to a polymer with pendant 1-(2-nitrobenzyl)-3-carbaldehyde groups. These pendant groups could then be further modified to tune the polymer's properties or to act as sites for cross-linking or grafting.

Alternatively, the aldehyde group offers a reactive handle for polymerization through condensation reactions with suitable co-monomers. For instance, it could react with di-functional amines or hydrazines to form polyimines or polyhydrazones. The bulky nitrobenzyl substituent would likely influence the polymer's morphology and solubility.

While the direct polymerization of this compound has not been extensively reported, the synthesis of various indole-based functional polymers demonstrates the feasibility of incorporating such monomers. rsc.orgacs.orgnih.gov

| Polyindole Synthesis Method | Description | Resulting Polymer Properties |

|---|---|---|

| Chemical Oxidative Polymerization | Polymerization of indole monomers using a chemical oxidizing agent in a suitable medium. nih.gov | Allows for large-scale production. Morphology can be controlled (nanowires, nanorods, etc.). nih.gov |

| Electrochemical Polymerization | Polymerization of indole monomers directly on an electrode surface. nih.gov | Produces binder-free electrode materials. nih.gov |

| Catalyst-Free C–N Coupling Reaction | Polycondensation of diindolylmethane with activated difluoro monomers. rsc.org | Yields high molecular weight polymers with well-defined structures and good thermal stability. rsc.org |

| Bulk Polycondensation | Polymerization of indole-based dicarboxylate monomers with aliphatic diols. acs.orgnih.gov | Produces amorphous polyesters with high thermal quality. rsc.org |

Development of Chromophoric and Optoelectronic Materials

Indole derivatives possessing both electron-donating and electron-accepting moieties have been investigated for their potential as chromophoric and nonlinear optical (NLO) materials. acs.orgmdpi.comnih.gov The indole nucleus can act as an effective electron donor, and when coupled with an electron-accepting group through a π-conjugated system, it can give rise to molecules with significant intramolecular charge transfer (ICT) character. mdpi.com This ICT is a key factor for observing second-order NLO properties. nih.gov

This compound contains the electron-donating indole ring and the electron-withdrawing nitro group on the benzyl (B1604629) substituent. The carbaldehyde group is also an electron-withdrawing group. This donor-acceptor architecture suggests that this compound could exhibit interesting photophysical and NLO properties. The flexible linkage between the indole and the nitrobenzyl group may allow for different conformations that could influence its optical response.

Studies on related donor-acceptor indole derivatives have shown that their photophysical properties are sensitive to solvent polarity and that they can exhibit significant NLO responses. acs.orgnih.gov The synthesis of Schiff bases from this compound could further enhance these properties by extending the π-conjugation and introducing new donor or acceptor groups. Schiff bases have been recognized for their potential in NLO applications due to their enhanced intramolecular charge transfer characteristics. nih.govnih.gov

| Indole-Based Chromophore Type | Key Structural Features | Observed/Potential Properties |

|---|---|---|

| Donor-π-Acceptor Indole Derivatives | Indole as the donor, various acceptors (e.g., nitro, cyano groups) linked by a conjugated bridge. acs.orgmdpi.com | Solvent-dependent fluorescence, potential for NLO activity. acs.org |

| Ethenyl Indoles | Indole linked to a p-phenyl substituent via an ethenyl bridge. nih.gov | Substituent-dependent NLO properties. nih.gov |

| Indole-Based Schiff Bases | Extended π-conjugation through the imine bond, potential for additional donor/acceptor groups. nih.govnih.govdocumentsdelivered.com | Enhanced intramolecular charge transfer, potential for significant second-order NLO response. nih.gov |

| Indole-based D-π-A organic dyes | Indole as a donor, cyanoacrylic acid as an acceptor, and a π-conjugated bridge. | High molar extinction coefficients, good photovoltaic performance in dye-sensitized solar cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.